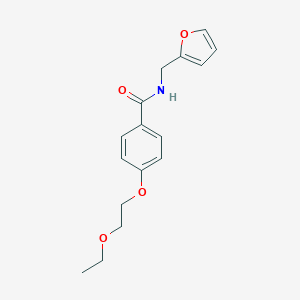![molecular formula C21H19NO2 B269458 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide](/img/structure/B269458.png)
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide is an organic compound that features a biphenyl group and a methoxyphenyl group connected via an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide typically involves the reaction of biphenyl-4-yl acetic acid with 3-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The biphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 2-(biphenyl-4-yl)-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)ethylamine.
Substitution: Various substituted biphenyl or methoxyphenyl derivatives.
Applications De Recherche Scientifique
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(biphenyl-4-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-(biphenyl-4-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially altering its properties.
2-(biphenyl-4-yl)-N-(3-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group, which can significantly change its reactivity and applications.
Uniqueness
The presence of the methoxy group in 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide can influence its electronic properties, making it unique compared to its analogs. This can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C21H19NO2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19NO2/c1-24-20-9-5-8-19(15-20)22-21(23)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,22,23) |
Clé InChI |
ILKNDHBHSMVOCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)
